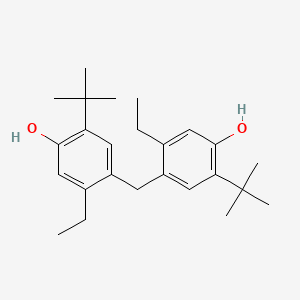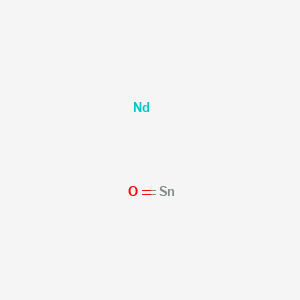
Neodymium;oxotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium;oxotin is a compound that combines the rare-earth element neodymium with oxotin. Neodymium is a silvery-white metal that is part of the lanthanide series on the periodic table. It is known for its strong magnetic properties and is commonly used in the production of high-strength permanent magnets. Oxotin, on the other hand, is a less commonly known compound but is often used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neodymium;oxotin can be synthesized through various methods. One common approach involves the reaction of neodymium oxide with oxotin under controlled conditions. The reaction typically requires high temperatures and an inert atmosphere to prevent oxidation. The process involves the following steps:
Mixing: Neodymium oxide and oxotin are mixed in stoichiometric amounts.
Heating: The mixture is heated to a temperature of around 900°C in a furnace.
Reaction: The reaction takes place in an inert atmosphere, such as argon, to prevent oxidation.
Cooling: The product is then cooled to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and more sophisticated equipment. The process may include additional steps such as purification and crystallization to obtain a high-purity product. Microwave heating has also been explored as a method to achieve uniform particle size and morphology .
Analyse Chemischer Reaktionen
Types of Reactions
Neodymium;oxotin undergoes various types of chemical reactions, including:
Oxidation: Neodymium readily oxidizes in air to form neodymium(III) oxide.
Reduction: Neodymium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Neodymium can undergo substitution reactions with halogens to form neodymium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or other strong reducing agents.
Substitution: Halogens such as fluorine, chlorine, bromine, and iodine.
Major Products
Oxidation: Neodymium(III) oxide (Nd2O3)
Reduction: Neodymium metal
Substitution: Neodymium halides (e.g., NdF3, NdCl3, NdBr3, NdI3)
Wissenschaftliche Forschungsanwendungen
Neodymium;oxotin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in biomedical applications, including cancer treatment.
Medicine: Explored for its use in medical imaging and drug delivery systems.
Wirkmechanismus
The mechanism of action of neodymium;oxotin involves its interaction with molecular targets and pathways. In biomedical applications, this compound nanoparticles have been shown to inhibit the growth of cancer cells by inducing oxidative stress and disrupting cellular functions . The compound’s magnetic properties also play a role in its effectiveness in medical imaging and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Neodymium;oxotin can be compared with other neodymium compounds, such as:
Neodymium(III) oxide (Nd2O3): Used in ceramics and glass coloring.
Neodymium halides (NdF3, NdCl3, NdBr3, NdI3): Used in various chemical reactions and as precursors for other neodymium compounds.
Neodymium acetate (Nd(CH3COO)3): Used in organic synthesis and as a catalyst.
This compound stands out due to its unique combination of neodymium and oxotin, which imparts distinct magnetic and chemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
127031-02-1 |
|---|---|
Molekularformel |
NdOSn |
Molekulargewicht |
278.95 g/mol |
IUPAC-Name |
neodymium;oxotin |
InChI |
InChI=1S/Nd.O.Sn |
InChI-Schlüssel |
XSEXZGHCGHEJGT-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Sn].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
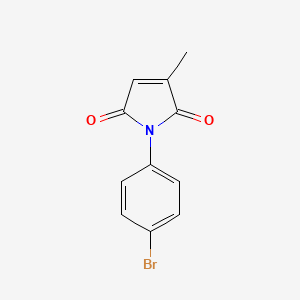
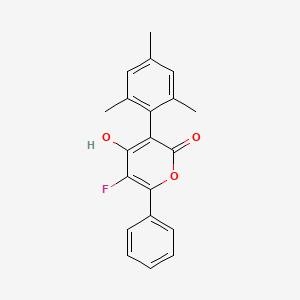
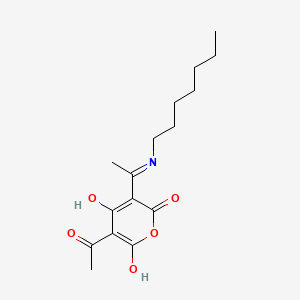
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
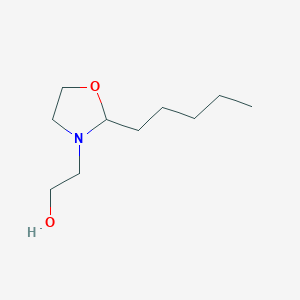
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
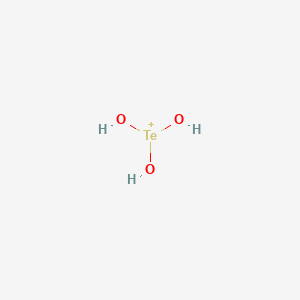

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
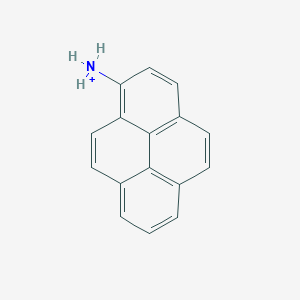
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
